molecular formula C16H12O B13821255 9-Phenanthryloxirane CAS No. 33424-05-4

9-Phenanthryloxirane

Cat. No.: B13821255
CAS No.: 33424-05-4
M. Wt: 220.26 g/mol
InChI Key: KPIUYVXMSUXSCF-UHFFFAOYSA-N
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Description

9-Phenanthryloxirane is an organic compound with the molecular formula C16H12O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains an oxirane ring, which is a three-membered cyclic ether. This compound is of significant interest in organic chemistry due to its unique structure and reactivity .

Preparation Methods

The synthesis of 9-Phenanthryloxirane typically involves the epoxidation of 9-phenanthrenol. One common method is the reaction of 9-phenanthrenol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. This reaction results in the formation of the oxirane ring at the 9-position of the phenanthrene core .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes. The key to successful industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

9-Phenanthryloxirane undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include peracids for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-Phenanthryloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Phenanthryloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in organic synthesis to introduce new functional groups and create more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

9-Phenanthryloxirane can be compared with other oxirane-containing compounds and phenanthrene derivatives:

Properties

CAS No.

33424-05-4

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

2-phenanthren-9-yloxirane

InChI

InChI=1S/C16H12O/c1-2-6-12-11(5-1)9-15(16-10-17-16)14-8-4-3-7-13(12)14/h1-9,16H,10H2

InChI Key

KPIUYVXMSUXSCF-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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